molecular formula C17H20N2O2S B2567786 1-Benzyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea CAS No. 1448044-95-8

1-Benzyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

Cat. No. B2567786
CAS RN: 1448044-95-8
M. Wt: 316.42
InChI Key: CMOMVBGCMILWEZ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is a chemical compound that has been found to have potential applications in scientific research. This compound is a urea derivative that has been synthesized using a specific method. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. Additionally, there are several future directions for research on this compound that could potentially lead to new discoveries.

Scientific Research Applications

Organic Synthesis Applications

1-Benzyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is involved in synthetic pathways that enable the creation of complex molecules. For instance, the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement offers a single-pot, racemization-free synthesis pathway from carboxylic acids to ureas, showcasing the versatility of urea derivatives in organic synthesis (Thalluri et al., 2014).

Pharmacological Research

Urea derivatives have shown potential in inhibiting human immunodeficiency virus (HIV) type 1, with 5-ethyl-6-(phenylthio)uracil analogs acting as potent and selective inhibitors. These compounds offer insights into the design of new antiviral drugs, highlighting the importance of urea derivatives in medicinal chemistry (Baba et al., 1991).

Material Science and Chemistry

Urea-doped zinc oxide (U-ZnO) films have been investigated as effective electron transport layers in inverted polymer solar cells, demonstrating how urea derivatives can enhance device efficiency by passivating defects and improving charge extraction efficiency. This suggests potential applications in improving renewable energy technologies (Wang et al., 2018).

Antimicrobial Properties

New acylthiourea derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating the utility of urea derivatives in developing new antimicrobial agents. This highlights their role in addressing the challenge of antibiotic resistance (Limban et al., 2011).

Enzyme Inhibition

Urea derivatives have been explored for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in conditions like Alzheimer's disease. Such studies provide a foundation for developing therapeutic agents for neurodegenerative diseases (Vidaluc et al., 1995).

properties

IUPAC Name

1-benzyl-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-22-15-9-7-14(8-10-15)16(20)12-19-17(21)18-11-13-5-3-2-4-6-13/h2-10,16,20H,11-12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOMVBGCMILWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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